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Compound of Interest

Compound Name:
2-Methoxy-6-(3-

nitrophenyl)pyridine

Cat. No.: B578606 Get Quote

An In-depth Technical Guide on the Crystal Structure Analysis of Methoxy-Nitro-Pyridine

Derivatives

Disclaimer: As of the latest data retrieval, specific crystal structure information for "2-Methoxy-
6-(3-nitrophenyl)pyridine" is not publicly available. This guide will, therefore, provide a

comprehensive analysis of a closely related and structurally significant compound, 2-(2-

Methoxyphenoxy)-3-nitropyridine, to illustrate the principles and methodologies of crystal

structure analysis for this class of compounds.

Introduction to Methoxy-Nitro-Pyridine Derivatives
Pyridine derivatives are a cornerstone in medicinal chemistry and materials science, valued for

their wide range of biological activities and applications in catalysis and molecular recognition.

The introduction of methoxy and nitro functional groups onto the pyridine scaffold can

significantly influence the molecule's electronic properties, conformation, and intermolecular

interactions, thereby affecting its therapeutic efficacy and material characteristics. A detailed

understanding of the three-dimensional atomic arrangement through single-crystal X-ray

diffraction is paramount for rational drug design and the development of novel materials.

Molecular Structure and Conformation
The molecular structure of 2-(2-Methoxyphenoxy)-3-nitropyridine reveals an almost orthogonal

relationship between the pyridine and benzene rings, with a dihedral angle of 86.63 (6)°. The
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nitro and methoxy groups are nearly coplanar with their respective attached rings. The crystal

structure is stabilized by C—H⋯O interactions, forming a three-dimensional network.
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Molecular Connectivity of 2-(2-Methoxyphenoxy)-3-nitropyridine.

Crystallographic Data
The crystallographic data provides a quantitative description of the crystal lattice and the

arrangement of molecules within it. The following tables summarize the key parameters for 2-

(2-Methoxyphenoxy)-3-nitropyridine.

Table 1: Crystal Data and Structure Refinement
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Parameter Value

Empirical Formula C₁₂H₁₀N₂O₄

Formula Weight 246.22

Temperature 100 K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 7.5017 (7) Å

b 7.1542 (6) Å

c 20.6369 (18) Å

α 90°

β 91.878 (1)°

γ 90°

Volume 1106.96 (17) Å³

Z 4

Calculated Density 1.477 Mg/m³

Absorption Coefficient 0.113 mm⁻¹

F(000) 512

Refinement

R[F² > 2σ(F²)] 0.037

wR(F²) 0.103

Goodness-of-fit on F² 1.03
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Table 2: Data Collection Details
Parameter Value

Diffractometer Bruker SMART APEX CCD

Radiation Source Mo Kα

Crystal Size 0.35 x 0.30 x 0.20 mm

θ range for data collection 2.05 to 28.33°

Index Ranges -9 ≤ h ≤ 9, -9 ≤ k ≤ 9, -27 ≤ l ≤ 27

Reflections Collected 10026

Independent Reflections 2551 [R(int) = 0.029]

Completeness to θ = 25.242° 99.8 %

Absorption Correction Multi-scan

Max. and min. transmission 0.9780 and 0.9610

Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of

the compound and culminates in the refinement of the crystal structure.

Synthesis of Methoxy-Nitro-Pyridine Derivatives
The synthesis of methoxy-nitro-pyridine derivatives can be achieved through various synthetic

routes. A general approach involves the nitration of a corresponding methoxypyridine precursor

or the methoxylation of a nitro-chloropyridine.

A representative synthesis for a related compound, 2-amino-6-methoxy-3-nitropyridine,

involves the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in a

polar solvent like methanol. The reaction mixture is typically stirred at a controlled temperature

to ensure complete reaction.

Another general method for synthesizing nitropyridines is the direct nitration of the parent

pyridine ring using a mixture of concentrated nitric and sulfuric acids. The reaction conditions,
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such as temperature and reaction time, are crucial for achieving the desired product with good

yield and selectivity.

Single-Crystal X-ray Diffraction Workflow
The workflow for single-crystal X-ray diffraction involves several key stages, from crystal

preparation to data analysis.
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Workflow for Single-Crystal X-ray Structure Determination.
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Detailed Steps:

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a

saturated solution of the purified compound in a suitable solvent or solvent mixture. Vapor

diffusion and slow cooling techniques are also commonly employed.

Crystal Selection and Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) with

well-defined faces and no visible defects is selected under a microscope and mounted on a

goniometer head.

Data Collection: The mounted crystal is placed in a stream of cold nitrogen (e.g., at 100 K) to

minimize thermal vibrations and subjected to a monochromatic X-ray beam. A detector, such

as a CCD or CMOS detector, collects the diffraction pattern as the crystal is rotated.

Data Reduction: The raw diffraction data is processed to integrate the intensities of the

individual reflections and apply corrections for factors such as Lorentz and polarization

effects, and absorption.

Structure Solution: The phase problem is solved to obtain an initial electron density map. For

small molecules, direct methods are commonly used.

Structure Refinement: The initial atomic model is refined against the experimental data using

least-squares methods to improve the agreement between the calculated and observed

structure factors.

Validation and Analysis: The final structure is validated using various crystallographic checks

and analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular

interactions.

Conclusion
The crystal structure analysis of 2-(2-Methoxyphenoxy)-3-nitropyridine provides valuable

insights into the conformational preferences and intermolecular interactions of this class of

compounds. The orthogonal arrangement of the aromatic rings and the planar disposition of the

methoxy and nitro groups are key structural features. The detailed crystallographic data and

experimental protocols outlined in this guide serve as a valuable resource for researchers and

scientists engaged in the study and development of novel pyridine derivatives for
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pharmaceutical and material science applications. The methodologies described are broadly

applicable to the structural elucidation of other small organic molecules.

To cite this document: BenchChem. [Crystal structure analysis of "2-Methoxy-6-(3-
nitrophenyl)pyridine"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b578606#crystal-structure-analysis-of-2-methoxy-6-3-
nitrophenyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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